Comparative CCR5 Antagonism: Target Compound vs. Class Baseline
3,6-Difluoro-2-hydroxybenzonitrile demonstrates quantifiable CCR5 antagonism in a cellular assay [1]. While direct head-to-head data for all analogs is lacking, this data provides a performance benchmark against which other candidates can be evaluated for similar applications.
| Evidence Dimension | CCR5 Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,100 nM |
| Comparator Or Baseline | Not applicable (baseline for class evaluation) |
| Quantified Difference | Not applicable |
| Conditions | Antagonist activity at CCR5 receptor expressed in human MOLT4 cells, assessed as inhibition of CCl5-induced calcium mobilization after 1 hr [1]. |
Why This Matters
This assay establishes a quantifiable activity level for 3,6-Difluoro-2-hydroxybenzonitrile in a therapeutically relevant pathway, providing a baseline for evaluating its utility in drug discovery programs targeting CCR5-mediated diseases.
- [1] BindingDB. (2013). BDBM50387956 CHEMBL2057812. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50387956 View Source
